molecular formula C10H7NNa2O6S2 B076140 Sodium 3-aminonaphthalene-1,5-disulphonate CAS No. 14170-43-5

Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No.: B076140
CAS No.: 14170-43-5
M. Wt: 326.3 g/mol
InChI Key: UZUODNWWWUQRIR-UHFFFAOYSA-L
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Description

Sodium 3-aminonaphthalene-1,5-disulphonate is a useful research compound. Its molecular formula is C10H7NNa2O6S2 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 0-8°C , suggesting that it may have specific stability and degradation characteristics.

Dosage Effects in Animal Models

It is known that the compound has potential therapeutic applications, suggesting that it may have dose-dependent effects .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors , suggesting that it may be involved in specific metabolic pathways.

Transport and Distribution

It is known that the compound interacts with various biomolecules , suggesting that it may have specific transport and distribution characteristics.

Subcellular Localization

It is known that the compound interacts with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.

Biological Activity

Sodium 3-aminonaphthalene-1,5-disulphonate (CAS Number: 52085-24-2) is a chemical compound notable for its applications in dye synthesis and its biological activity. This compound is characterized by its molecular formula C10H9NNaO6S2C_{10}H_9NNaO_6S_2 and appears as a white powder with low solubility in water. Its structure includes an amino group and two sulfonate groups, which enhance its reactivity and functionality in various applications, particularly in photonic research and dye chemistry.

Toxicity Profile

This compound exhibits a relatively low toxicity profile. The oral LD50 in rats is reported to be approximately 11,400 mg/kg , indicating low acute toxicity. It has been classified as having moderate irritation potential upon skin or eye contact, which is crucial for handling and safety assessments in laboratory and industrial settings.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of fluorescent dyes. These dyes are extensively used in various applications, including:

  • Biological Imaging : Enhancing the visibility of biological samples.
  • Photonic Research : Applications in lasers and solar cells.

The compound's ability to form complexes with metal ions also allows it to serve as a ligand in coordination chemistry, facilitating the development of functional materials .

Interaction with Biological Systems

Research indicates that this compound may interact with various biological systems through its dye properties. For instance, it has been utilized in studies focusing on cellular imaging and tracking due to its fluorescent properties. However, direct pharmacological effects on human health or disease states have not been extensively documented.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound Name Chemical Formula Key Features
Sodium 6-aminonaphthalene-1,3-disulfonateC₁₀H₇NNaO₆S₂Similar structure; used in dye applications
3-Nitronaphthalene-1,5-disulphonic acidC₁₀H₈N₂O₆S₂Contains nitro groups; important for dye synthesis
2-Naphthylamine-4,8-disulfonic acidC₁₀H₉NNaO₆S₂Used as a reactive dye intermediate; differs by position

This table illustrates how the arrangement of functional groups affects the reactivity and application of these compounds in dye chemistry.

Case Study: Fluorescent Dye Development

In one study focusing on fluorescent dyes derived from this compound, researchers synthesized several derivatives that exhibited enhanced fluorescence properties suitable for biological imaging. The study highlighted the compound's ability to form stable complexes with metal ions, which improved the brightness and stability of the resulting dyes under various environmental conditions.

Research Findings: Environmental Impact

A review of environmental studies indicated that while this compound has low toxicity, its persistence in aquatic environments necessitates careful monitoring. The compound's degradation products were found to be less toxic than the parent compound, suggesting that bioremediation strategies could effectively mitigate potential environmental impacts .

Properties

IUPAC Name

disodium;3-aminonaphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUODNWWWUQRIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966446
Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14170-43-5, 52085-24-2, 4681-22-5
Record name Disodium 3-amino-1,5-naphthalenedisulfonate
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Record name Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate
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Record name 3-aminonaphthalene-1,5-disulphonic acid, sodium salt
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Record name Sodium 3-aminonaphthalene-1,5-disulphonate
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Record name DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-aminonaphthalene-1,5-disulphonate
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Reactant of Route 6
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